Hepta-1,4-diyn-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O |

|---|---|

Molecular Weight |

108.14 g/mol |

IUPAC Name |

hepta-1,4-diyn-3-ol |

InChI |

InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3 |

InChI Key |

MIHHNBNPGKCVMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CC(C#C)O |

Origin of Product |

United States |

Foundational & Exploratory

Hepta-1,4-diyn-3-ol: A Technical Overview of a Sparsely Characterized Diyne Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepta-1,4-diyn-3-ol is a secondary alcohol containing two carbon-carbon triple bonds, presenting a unique structural motif for potential applications in organic synthesis and medicinal chemistry. Despite its simple structure, publicly available experimental data on this specific compound is notably scarce. This technical guide consolidates the available computed physicochemical properties, proposes a representative synthetic approach based on established methodologies for analogous compounds, and provides a visualization of its chemical structure. The absence of comprehensive experimental characterization highlights an opportunity for further research into the synthesis, properties, and potential applications of this and related diyn-3-ol scaffolds.

Chemical Structure and Properties

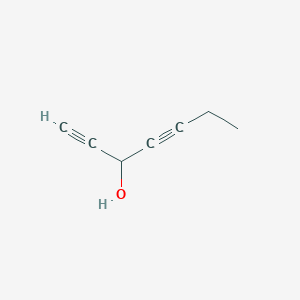

Hepta-1,4-diyn-3-ol is a seven-carbon chain containing a hydroxyl group at the third carbon and two alkyne functionalities at the first and fourth positions. Its chemical formula is C₇H₈O.[1]

Visualization of Chemical Structure

The structure of Hepta-1,4-diyn-3-ol can be represented as follows:

Physicochemical Properties

Due to a lack of available experimental data, the following table summarizes the computed physicochemical properties of Hepta-1,4-diyn-3-ol from the PubChem database. These values are theoretical and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₈O | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 108.057514874 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 159 | PubChem[1] |

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for Hepta-1,4-diyn-3-ol has not been identified in the current literature, a general and robust method for the preparation of propargyl alcohols involves the nucleophilic addition of a terminal alkyne to an aldehyde.[2][3][4] Based on this, a plausible synthetic route for Hepta-1,4-diyn-3-ol is the reaction of 1-butyne with glyoxal or a protected equivalent, followed by reaction with acetylene. A more direct and likely approach would be the reaction of the appropriate alkynyl organometallic reagent with an aldehyde.

A representative protocol for the synthesis of a propargyl alcohol, which could be adapted for Hepta-1,4-diyn-3-ol, is outlined below. This is a generalized procedure and would require optimization for this specific substrate.

General Experimental Protocol for the Synthesis of Propargyl Alcohols

Reaction: Addition of a terminal alkyne to an aldehyde.[2][3]

Materials:

-

Terminal alkyne (e.g., 1-pentyne)

-

Aldehyde (e.g., propionaldehyde)

-

Zinc triflate (Zn(OTf)₂)

-

A tertiary amine base (e.g., triethylamine, Et₃N)

-

A chiral ligand (e.g., (+)-N-methylephedrine for asymmetric synthesis)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

To a solution of the aldehyde and the terminal alkyne in anhydrous toluene at room temperature is added zinc triflate, followed by triethylamine and the chiral ligand.

-

The reaction mixture is stirred at room temperature for a period of 2 to 20 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired propargyl alcohol.

Logical Workflow for the Proposed Synthesis:

Spectroscopic Characterization

No experimental spectroscopic data (e.g., NMR, IR) for Hepta-1,4-diyn-3-ol is currently available in the public domain. The characterization of novel diynes and poly-ynes typically involves a suite of analytical techniques to confirm the structure and purity.[5][6] For the future characterization of Hepta-1,4-diyn-3-ol, the following spectroscopic signatures would be expected:

-

¹H NMR: Resonances corresponding to the acetylenic protons, the proton on the carbon bearing the hydroxyl group, and the protons of the ethyl group.

-

¹³C NMR: Signals for the two acetylenic carbons of each alkyne, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.

-

IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol, and sharp, weak to medium absorption bands for the C≡C triple bond stretches and the ≡C-H stretch.

Conclusion and Future Outlook

Hepta-1,4-diyn-3-ol represents a structurally interesting yet under-characterized molecule. While its fundamental properties can be estimated through computational methods, a significant gap in experimental data exists. The synthetic accessibility through established methods for propargyl alcohol formation suggests that this compound could be readily prepared and studied. Future research should focus on the synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of Hepta-1,4-diyn-3-ol. Such studies would not only fill a void in the chemical literature but also enable the exploration of its potential utility in fields such as materials science, as a synthon for more complex molecules, and in the development of novel bioactive compounds.

References

- 1. Hepta-1,4-diyn-3-ol | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 4. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Synthesis of Hepta-1,4-diyn-3-ol from Simple Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of Hepta-1,4-diyn-3-ol, a valuable building block in organic synthesis, from simple and readily available precursors. The primary synthetic strategy involves the nucleophilic addition of a 1-butynyl anion equivalent to propynal. This guide provides two detailed experimental protocols for this transformation: one employing a Grignard reagent and the other an organolithium reagent. Quantitative data, including reaction parameters and expected yields, are summarized for clarity. Furthermore, this document includes diagrams illustrating the synthetic workflow and logical relationships, created using Graphviz (DOT language), to provide a clear visual representation of the process.

Introduction

Hepta-1,4-diyn-3-ol is a propargyl alcohol derivative containing two alkyne functionalities. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the alkyne groups, which allows for their participation in various coupling reactions, such as the Sonogashira coupling and click chemistry. The synthesis of such molecules from simple precursors is crucial for their accessibility in research and development.

The most straightforward and convergent approach to Hepta-1,4-diyn-3-ol involves the carbon-carbon bond formation between a four-carbon and a three-carbon fragment. Specifically, this can be achieved by the nucleophilic attack of a 1-butynyl anion on the electrophilic carbonyl carbon of propynal (propargyl aldehyde). The requisite 1-butynyl nucleophile can be conveniently generated in situ from 1-butyne using either an organomagnesium (Grignard) or an organolithium reagent.

Synthetic Pathways

Two primary pathways for the synthesis of Hepta-1,4-diyn-3-ol from 1-butyne and propynal are presented below. Both methods rely on the generation of a nucleophilic 1-butynyl species that subsequently adds to the aldehyde.

Grignard Reaction Pathway

The Grignard pathway involves the reaction of 1-butyne with a Grignard reagent, typically ethylmagnesium bromide, to form 1-butynylmagnesium bromide. This in situ generated Grignard reagent then acts as the nucleophile in the addition to propynal.

Organolithium Pathway

The organolithium pathway utilizes a strong base, such as n-butyllithium, to deprotonate the terminal alkyne of 1-butyne, forming lithium 1-butynide. This organolithium species is a potent nucleophile that readily adds to the carbonyl group of propynal.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols.

| Parameter | Grignard Reaction Protocol | Organolithium Protocol |

| Precursors | 1-Butyne, Ethylmagnesium bromide, Propynal | 1-Butyne, n-Butyllithium, Propynal |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |

| Reaction Time | 2-4 hours | 1-2 hours |

| Work-up | Aqueous ammonium chloride solution | Saturated aqueous ammonium chloride solution |

| Purification | Column chromatography on silica gel | Column chromatography on silica gel |

| Expected Yield | 60-75% | 70-85% |

| Product Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Materials:

-

1-Butyne (C₄H₆)

-

Ethylmagnesium bromide (C₂H₅MgBr), 1.0 M solution in THF

-

Propynal (C₃H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of 1-Butynylmagnesium Bromide: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is added a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 equivalents). The flask is cooled to 0 °C in an ice bath. 1-Butyne (1.0 equivalent) is then added dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

Reaction with Propynal: The flask containing the freshly prepared 1-butynylmagnesium bromide is cooled to 0 °C. A solution of propynal (1.2 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure Hepta-1,4-diyn-3-ol.

Protocol 2: Synthesis via Organolithium Reaction

Materials:

-

1-Butyne (C₄H₆)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Propynal (C₃H₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of Lithium 1-Butynide: A flame-dried, two-necked round-bottom flask containing a solution of 1-butyne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 1.05 equivalents) is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.

-

Reaction with Propynal: To the solution of lithium 1-butynide at -78 °C, a solution of propynal (1.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over 1 hour.

-

Work-up and Isolation: The reaction is quenched at 0 °C by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield Hepta-1,4-diyn-3-ol.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for Hepta-1,4-diyn-3-ol.

Logical Relationship of Reaction Steps

Caption: Logical progression of the experimental steps.

Characterization of Hepta-1,4-diyn-3-ol

The structure of the synthesized Hepta-1,4-diyn-3-ol should be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons, a signal for the hydroxyl proton, and signals for the methine proton and the terminal alkyne proton.

-

¹³C NMR: Seven distinct carbon signals are expected, including two pairs of signals for the two alkyne moieties.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), the terminal C≡C-H stretch (~3300 cm⁻¹), and the internal C≡C stretch (~2200-2250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Hepta-1,4-diyn-3-ol (108.14 g/mol ) would be observed.

Conclusion

This technical guide provides two robust and efficient methods for the synthesis of Hepta-1,4-diyn-3-ol from simple, commercially available precursors. The choice between the Grignard and organolithium protocols may depend on the specific laboratory setup and safety considerations. Both pathways offer good to excellent yields of the desired product. The detailed protocols and compiled data herein should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Physical and chemical properties of Hepta-1,4-diyn-3-ol

Version: 1.0

Disclaimer

This document provides a summary of available information on Hepta-1,4-diyn-3-ol. It is intended for use by qualified researchers, scientists, and drug development professionals. A significant portion of the data presented herein is computationally derived, as experimental data for this specific compound is limited in publicly available scientific literature. All handling and experimental procedures should be conducted with appropriate safety precautions and under the supervision of trained personnel.

Introduction

Hepta-1,4-diyn-3-ol is a propargylic alcohol containing two alkyne functional groups. Its structure suggests potential for a variety of chemical transformations, making it a molecule of interest in synthetic chemistry. This guide summarizes the known physical and chemical properties of Hepta-1,4-diyn-3-ol, provides predicted spectral information, and outlines general experimental protocols relevant to its synthesis and handling based on the chemistry of related compounds. Due to a lack of specific studies on the biological activity of Hepta-1,4-diyn-3-ol, this aspect is not covered in this guide.

Chemical and Physical Properties

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | hepta-1,4-diyn-3-ol[1][2] |

| Molecular Formula | C₇H₈O[1][2] |

| CAS Number | 1823328-49-9[1][2] |

| PubChem CID | 23464986[1][2] |

| SMILES | CCC#CC(C#C)O[1][2] |

| InChI | InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3[1][2] |

| InChIKey | MIHHNBNPGKCVMY-UHFFFAOYSA-N[1][2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 108.14 g/mol | PubChem[1][2] |

| XLogP3 | 0.9 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

| Exact Mass | 108.057514874 Da | PubChem[1][2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |

| Heavy Atom Count | 8 | PubChem[1][2] |

| Complexity | 159 | PubChem[1][2] |

Reactivity and Chemical Behavior

The chemical reactivity of Hepta-1,4-diyn-3-ol is dictated by its three main functional groups: the hydroxyl group, the terminal alkyne, and the internal alkyne.

-

Hydroxyl Group: The alcohol functionality can undergo typical reactions such as oxidation to a ketone, esterification, and etherification. It also imparts a degree of polarity to the molecule.

-

Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a metal acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

-

Internal Alkyne: Both the internal and terminal alkynes can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling reactions. The presence of two alkyne moieties offers the potential for polymerization or the synthesis of more complex cyclic or macrocyclic structures.

Propargylic alcohols, in general, are known to undergo a variety of transformations, including rearrangement reactions (e.g., Meyer-Schuster rearrangement), substitutions, and additions.

Predicted Spectral Data

As experimental spectra for Hepta-1,4-diyn-3-ol are not available, the following are predictions based on the characteristic spectral regions for its functional groups.

¹H NMR Spectroscopy (Predicted)

-

-OH: A broad singlet, chemical shift is solvent-dependent.

-

≡C-H (terminal alkyne): A singlet or a narrow triplet (if coupled to the propargylic proton) around δ 2.0-3.0 ppm.

-

-CH(OH)- (propargylic proton): A multiplet, likely coupled to the protons of the adjacent ethyl group and potentially the terminal alkyne proton.

-

-C≡C-CH₂-CH₃: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.

¹³C NMR Spectroscopy (Predicted)

-

-C≡C- (alkynyl carbons): Four distinct signals are expected in the region of δ 65-90 ppm.

-

-CH(OH)-: A signal in the δ 50-80 ppm range.

-

-CH₂-CH₃: Signals for the ethyl group carbons would appear in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹[3].

-

≡C-H stretch (terminal alkyne): A sharp, and typically weak to medium, absorption around 3300 cm⁻¹[3][4].

-

-C≡C- stretch: Weak to medium sharp bands in the 2100-2260 cm⁻¹ region. The terminal alkyne stretch is typically more intense than the internal one[4].

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of Hepta-1,4-diyn-3-ol would be expected to show a molecular ion peak (M⁺) at m/z = 108. Common fragmentation patterns for alcohols include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in the loss of an ethyl or a propargyl radical.

-

Dehydration: Loss of a water molecule (M-18), leading to a fragment at m/z = 90[1][5][6].

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of Hepta-1,4-diyn-3-ol are not documented in the searched literature. However, a general approach to its synthesis can be inferred from standard organic chemistry methods for the preparation of propargylic alcohols.

General Synthetic Approach: Alkynylation of an Aldehyde

A common method for the synthesis of propargylic alcohols is the addition of a metal acetylide to an aldehyde or ketone. For Hepta-1,4-diyn-3-ol, a plausible route would involve the reaction of pent-1-ynal with ethynylmagnesium bromide or a similar ethynyl anion equivalent.

Reaction Scheme:

Followed by aqueous workup to yield the final product.

General Procedure:

-

Preparation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared by bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Addition to Aldehyde: The aldehyde (pent-1-ynal) is dissolved in an anhydrous aprotic solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Visualizations

Caption: General workflow for the synthesis of Hepta-1,4-diyn-3-ol.

Caption: Potential reactivity pathways of Hepta-1,4-diyn-3-ol.

Safety and Handling

Specific safety and handling data for Hepta-1,4-diyn-3-ol are not available. However, based on its structure as a propargylic alcohol, the following general precautions should be taken:

-

Flammability: The compound is likely flammable. Handle away from open flames and sparks.

-

Toxicity: The toxicological properties are unknown. It should be handled with care, avoiding skin contact, inhalation, and ingestion. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

-

Instability: Propargylic alcohols can be unstable, especially in the presence of bases or upon heating, which can induce polymerization. Store in a cool, dark place.

Conclusion

Hepta-1,4-diyn-3-ol is a molecule with interesting synthetic potential due to its multiple functional groups. However, there is a notable lack of experimental data regarding its physical, chemical, and biological properties. The information provided in this guide is largely based on computational predictions and the known chemistry of related propargylic alcohols and alkynes. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

References

Discovery and history of Hepta-1,4-diyn-3-ol

Disclaimer: Publicly available information regarding the specific discovery, detailed historical account, and biological activity of Hepta-1,4-diyn-3-ol is limited. This guide provides a comprehensive overview based on established chemical principles and data available for this compound and its structural class.

Introduction

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Hepta-1,4-diyn-3-ol, primarily sourced from publicly available chemical databases.[1]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₈O |

| Molecular Weight | 108.14 g/mol |

| IUPAC Name | hepta-1,4-diyn-3-ol |

| CAS Number | 1823328-49-9 |

Table 2: Computed Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Values |

| ¹H-NMR | |

| H1 (ethynyl C-H) | ~2.5 ppm |

| H3 (carbinol C-H) | ~4.5 ppm |

| H6, H7 (ethyl group) | ~1.1-2.2 ppm |

| ¹³C-NMR | |

| C1, C2 (terminal alkyne) | ~70-85 ppm |

| C3 (carbinol carbon) | ~55-65 ppm |

| C4, C5 (internal alkyne) | ~75-90 ppm |

| C6, C7 (ethyl group) | ~12-25 ppm |

| Infrared (IR) | |

| O-H stretch | ~3300-3400 cm⁻¹ (broad) |

| C≡C-H stretch (terminal alkyne) | ~3300 cm⁻¹ (sharp) |

| C≡C stretch | ~2100-2260 cm⁻¹ |

| C-O stretch | ~1050-1150 cm⁻¹ |

Synthesis of Hepta-1,4-diyn-3-ol: A Proposed Experimental Protocol

While the specific first synthesis of Hepta-1,4-diyn-3-ol is not documented in readily accessible literature, a plausible and efficient method involves the nucleophilic addition of a metal acetylide to an aldehyde. The following protocol is based on well-established procedures for the synthesis of propargylic alcohols.[2][3][4]

Reaction Scheme

Caption: Proposed synthesis of Hepta-1,4-diyn-3-ol.

Materials and Reagents

-

1-Butyne

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Propynal

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Step-by-Step Procedure

-

Preparation of 1-Butynyllithium:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

-

Bubble 1-butyne (1.0 equivalent) through the solution via a cannula.

-

Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of 1-butynyllithium.

-

-

Reaction with Propynal:

-

To the freshly prepared solution of 1-butynyllithium at -78 °C, add propynal (1.0 equivalent) dropwise via a syringe.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.

-

-

Workup and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude Hepta-1,4-diyn-3-ol by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Logical Workflow of the Synthesis

The synthesis of Hepta-1,4-diyn-3-ol follows a logical progression from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of Hepta-1,4-diyn-3-ol.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activity or an investigation into the signaling pathways of Hepta-1,4-diyn-3-ol. While some polyyne and diyne-containing natural products have been reported to exhibit interesting biological properties, these findings cannot be directly extrapolated to Hepta-1,4-diyn-3-ol without dedicated experimental evaluation. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion

Hepta-1,4-diyn-3-ol is a structurally interesting diyne alcohol for which detailed historical and biological data are not widely available. However, its synthesis can be readily achieved through established synthetic methodologies, primarily the addition of a lithium acetylide to an aldehyde. The physicochemical and predicted spectroscopic data provide a foundation for its identification and characterization. Further research is required to elucidate any potential biological activity and to explore its applications in medicinal chemistry and materials science.

References

- 1. Hepta-1,4-diyn-3-ol | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

An In-depth Technical Guide to Hepta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hepta-1,4-diyn-3-ol, including its chemical identifiers, physicochemical properties, and a representative synthetic approach. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identification

-

IUPAC Name: hepta-1,4-diyn-3-ol[1]

-

CAS Number: 1823328-49-9[1]

-

Molecular Formula: C₇H₈O[1]

-

Synonyms: hepta-1,4-diyn-3-ol[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of Hepta-1,4-diyn-3-ol.[1]

| Property | Value |

| Molecular Weight | 108.14 g/mol |

| Exact Mass | 108.057514874 Da |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.2 Ų |

| Complexity | 159 |

Synthesis and Experimental Protocols

Representative Experimental Protocol (for a related compound):

A plausible synthetic approach for a diyn-ol compound involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. For Hepta-1,4-diyn-3-ol, this could involve the coupling of propyne with 1-bromoethynol or a protected derivative.

A general workflow for such a synthesis is depicted below:

Caption: A generalized workflow for the synthesis of Hepta-1,4-diyn-3-ol via a Cadiot-Chodkiewicz coupling reaction.

Biological Activity and Drug Development Applications

Currently, there is a lack of publicly available data on the specific biological activities, signaling pathway interactions, or applications of Hepta-1,4-diyn-3-ol in drug development. Further research would be required to elucidate its pharmacological profile and potential therapeutic uses.

Logical Relationships in Compound Characterization

The characterization of a novel or synthesized compound like Hepta-1,4-diyn-3-ol follows a logical progression of analytical techniques to confirm its identity and purity.

Caption: A logical workflow for the characterization and purity assessment of a synthesized chemical entity like Hepta-1,4-diyn-3-ol.

References

Reactivity of Alkyne Groups in Hepta-1,4-diyn-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,4-diyn-3-ol is a polyfunctional organic molecule featuring a terminal alkyne, an internal alkyne, and a secondary propargylic alcohol. This unique combination of reactive sites makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. The presence of two distinct alkyne moieties, along with a hydroxyl group in a strategic position, allows for a range of selective transformations. This guide provides a comprehensive overview of the expected reactivity of the alkyne groups in Hepta-1,4-diyn-3-ol, supported by established reaction mechanisms and representative experimental protocols for analogous substrates. While specific experimental data for Hepta-1,4-diyn-3-ol is limited in the current literature, its reactivity can be reliably predicted based on the well-documented chemistry of its constituent functional groups.

Structural Features and General Reactivity

Hepta-1,4-diyn-3-ol possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's reactivity is primarily dictated by the interplay of its three functional groups:

-

Terminal Alkyne (C1-C2): The acidic proton on the terminal alkyne allows for deprotonation and subsequent reactions with electrophiles, making it a nucleophile in various coupling reactions.

-

Internal Alkyne (C4-C5): The internal alkyne is less acidic but can participate in addition reactions and cycloadditions. Its reactivity can be influenced by the steric and electronic effects of the neighboring groups.

-

Secondary Propargylic Alcohol (C3-OH): The hydroxyl group can be oxidized to a ketone and can also participate in rearrangement reactions. Its proximity to the alkyne groups can influence their reactivity.

The selective transformation of one functional group in the presence of others (chemoselectivity) is a key consideration in the synthetic utility of Hepta-1,4-diyn-3-ol.

Reactions of the Terminal Alkyne

The terminal alkyne is arguably the most versatile functional group in Hepta-1,4-diyn-3-ol due to its acidity.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds.

Reaction Scheme:

Data Presentation: Representative Conditions for Sonogashira Coupling

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [1] |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | Room Temp | Good | [2] |

| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Varies | Moderate to Excellent | [3] |

Experimental Protocol: General Procedure for Sonogashira Coupling of a Terminal Alkyne [1]

-

To a 10 mL round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the co-catalyst (e.g., CuI, 5.0 mol%) under a nitrogen atmosphere.

-

Add the solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes.

-

Add the aryl/vinyl halide (1.0 equiv), the terminal alkyne (e.g., a substrate similar to Hepta-1,4-diyn-3-ol, 1.2 equiv), and the base (e.g., Et₃N, 1 mL).

-

Heat the reaction mixture at the specified temperature (e.g., 100°C) for the required time (e.g., 3 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization:

Glaser Coupling

The Glaser coupling is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne, typically catalyzed by copper salts in the presence of a base and an oxidant.

Reaction Scheme:

Data Presentation: Representative Conditions for Glaser Coupling

| Catalyst | Base | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| CuCl or CuI | Ammonium hydroxide or Amine | O₂ (air) | Water or Alcohol | Room Temp | Good | [4][5] |

| CuCl·TMEDA | TMEDA | O₂ (air) | Various organic solvents | Room Temp | Good | [4][5] |

| Cu(OAc)₂ | Pyridine | None | Pyridine | Varies | Good | [5] |

Experimental Protocol: General Procedure for Glaser-Hay Coupling [4]

-

Dissolve the terminal alkyne (e.g., a substrate analogous to Hepta-1,4-diyn-3-ol) in a suitable solvent (e.g., acetone or dichloromethane).

-

Add a catalytic amount of a copper(I) salt (e.g., CuCl) and a ligand (e.g., TMEDA).

-

Bubble air or oxygen through the reaction mixture while stirring at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a dilute acid solution (e.g., HCl).

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Mandatory Visualization:

Reactions of the Internal Alkyne

The internal alkyne of Hepta-1,4-diyn-3-ol is less reactive than the terminal alkyne in deprotonation-based reactions but readily undergoes addition reactions.

Catalytic Hydrogenation

Both alkyne groups can be reduced by catalytic hydrogenation. Complete reduction to the corresponding heptanol can be achieved using a strong catalyst like platinum or palladium on carbon. Selective reduction to the corresponding alkene or alkane is also possible.

Reaction Scheme:

Data Presentation: Catalysts for Alkyne Hydrogenation

| Catalyst | Product | Selectivity | Reference |

| PtO₂ or Pd/C | Alkane | Complete hydrogenation | [6] |

| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | cis-Alkene | Partial hydrogenation | [6] |

| Na in liquid NH₃ | trans-Alkene | Partial hydrogenation | [6] |

Experimental Protocol: General Procedure for Catalytic Hydrogenation

-

Dissolve Hepta-1,4-diyn-3-ol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

-

Add the catalyst (e.g., 10% Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to obtain the crude product, which can be further purified if necessary.

Mandatory Visualization:

Hydrohalogenation and Hydration

Both alkyne groups can undergo electrophilic addition of hydrogen halides (HX) and water (hydration). The regioselectivity of these additions will depend on the specific reaction conditions and the electronic nature of the alkyne. For the internal alkyne, a mixture of regioisomers is expected.

Reactions of the Propargylic Alcohol

The secondary alcohol group can be selectively oxidized or can participate in rearrangement reactions.

Oxidation to a Ketone

The secondary alcohol can be oxidized to the corresponding α,β-alkynyl ketone (a ynone) using various oxidizing agents.

Reaction Scheme:

Data Presentation: Conditions for Oxidation of Propargylic Alcohols

| Oxidizing System | Solvent | Temperature | Yield (%) | Reference |

| CuI / DMAP / TEMPO / O₂ | Acetonitrile | Room Temp | Excellent | [7] |

| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Room Temp | Good to Excellent | [8] |

| TEMPO / Ca(OCl)₂ | Dichloromethane | Room Temp | up to 97 | [9] |

Experimental Protocol: General Procedure for Copper-Catalyzed Aerobic Oxidation [7]

-

To a solution of the propargylic alcohol (1 mmol) in acetonitrile (5 mL), add CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).

-

Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

-

After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the corresponding ketone.

Meyer-Schuster Rearrangement

Under acidic conditions, secondary and tertiary propargylic alcohols can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.

Reaction Scheme:

Data Presentation: Conditions for Meyer-Schuster Rearrangement

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aqueous (OH)P(O)H₂ | Toluene | 90-110 | Good | [10] |

| [V(O)Cl(OEt)₂] (Microwave) | Toluene | 80 | Excellent | [11] |

| Gold(I) complexes | Various | Varies | Good to Excellent |

Experimental Protocol: General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement [10]

-

To a solution of the propargylic alcohol (1.0 mmol) in toluene (1.0 mL), add the acid catalyst (e.g., aq. (OH)P(O)H₂, 5-10 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., 90–110 °C) for the required time (e.g., 18 hours).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Chemoselectivity

The presence of multiple reactive sites in Hepta-1,4-diyn-3-ol presents opportunities for selective transformations.

-

Terminal vs. Internal Alkyne: The terminal alkyne can be selectively functionalized through reactions that rely on the acidity of the terminal proton, such as the Sonogashira and Glaser couplings, leaving the internal alkyne intact.

-

Alkynes vs. Alcohol: The choice of reagents and reaction conditions can allow for the selective reaction of either the alkyne groups or the alcohol. For instance, mild oxidation conditions can selectively target the alcohol without affecting the alkynes. Conversely, many alkyne-specific reactions can be performed without protecting the alcohol.

Conclusion

Hepta-1,4-diyn-3-ol is a molecule with significant synthetic potential owing to the distinct reactivity of its terminal alkyne, internal alkyne, and secondary propargylic alcohol functional groups. The terminal alkyne is amenable to a variety of powerful C-C bond-forming reactions. Both alkynes can undergo addition and reduction reactions, while the alcohol can be oxidized or rearranged. The ability to selectively manipulate these functional groups makes Hepta-1,4-diyn-3-ol a valuable precursor for the synthesis of complex molecules in the fields of drug discovery and materials science. Further research into the specific reaction parameters for this molecule will undoubtedly unlock its full potential as a versatile synthetic intermediate.

References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Glaser coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 9. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

Potential Research Areas for Hepta-1,4-diyn-3-ol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepta-1,4-diyn-3-ol is a structurally intriguing molecule possessing a unique combination of a terminal alkyne, an internal alkyne, and a secondary propargylic alcohol. While specific research on this compound is limited, its constituent functional groups are keystones of modern organic synthesis and medicinal chemistry. This technical guide outlines potential research avenues for Hepta-1,4-diyn-3-ol, drawing parallels from the well-established chemistry of alkynes, diynes, and propargyl alcohols. The proposed research areas focus on its synthetic utility as a building block for complex molecules, its potential in the synthesis of novel heterocyclic scaffolds, and its exploration as a precursor for biologically active compounds, including analogs of enediyne natural products. Detailed experimental protocols, based on analogous transformations, are provided to serve as a foundational blueprint for future investigations.

Introduction

The quest for novel molecular architectures with therapeutic potential is a driving force in drug discovery. Small molecules containing alkyne functionalities have garnered significant attention due to their versatile reactivity, enabling the construction of complex molecular scaffolds.[1] Hepta-1,4-diyn-3-ol, with its distinct arrangement of reactive sites, presents a compelling yet underexplored platform for chemical innovation. This document aims to bridge the knowledge gap by proposing tangible research directions and providing detailed, adaptable experimental methodologies.

Table 1: Physicochemical Properties of Hepta-1,4-diyn-3-ol

| Property | Value | Source |

| Molecular Formula | C₇H₈O | PubChem CID: 23464986[2] |

| Molecular Weight | 108.14 g/mol | PubChem CID: 23464986[2] |

| IUPAC Name | hepta-1,4-diyn-3-ol | PubChem CID: 23464986[2] |

| SMILES | CCC#CC(C#C)O | PubChem CID: 23464986[2] |

| InChIKey | MIHHNBNPGKCVMY-UHFFFAOYSA-N | PubChem CID: 23464986[2] |

Potential Research Areas

Synthesis of Novel Heterocyclic Scaffolds

The dual alkyne functionalities in Hepta-1,4-diyn-3-ol make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are privileged structures in medicinal chemistry.

-

Transition-Metal Catalyzed Cycloadditions: The 1,4-diyne motif can participate in various cycloaddition reactions to form carbo- and heterocyclic systems.[3] Palladium and cobalt-catalyzed [4+2] and [2+2] cycloadditions with dienes and other alkynes could yield highly functionalized cyclohexadienes and cyclobutenes, respectively.[4]

-

Synthesis of Pyrroles and Furans: The reaction of 1,3-diynes with amines and water, respectively, can lead to the formation of substituted pyrroles and furans.[3]

-

Multicomponent Reactions: Alkynes are excellent substrates in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials.[5] The terminal alkyne of Hepta-1,4-diyn-3-ol is particularly suited for reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate triazoles.[6]

Caption: Proposed synthetic pathways from Hepta-1,4-diyn-3-ol to heterocyclic compounds.

Development of Enediyne Analogs and Antitumor Agents

Natural enediyne antibiotics are potent antitumor agents that exert their activity through the Bergman cycloaromatization, generating a diradical species that cleaves DNA.[7][8] The 1,4-diyne core of Hepta-1,4-diyn-3-ol could serve as a scaffold for the synthesis of novel, simplified enediyne analogs.

-

Introduction of a Double Bond: A key research direction would be the stereoselective introduction of a double bond between the two alkyne functionalities to create the enediyne core. This could potentially be achieved through controlled partial reduction or other synthetic manipulations.

-

Synthesis of Triggering Devices: The biological activity of natural enediynes is often controlled by a "triggering" mechanism that initiates the Bergman cyclization.[9] Research could focus on attaching various triggering moieties to the hydroxyl group of Hepta-1,4-diyn-3-ol to control the activation of the enediyne system.

Caption: Conceptual workflow for the synthesis of bioactive enediyne analogs.

Asymmetric Synthesis and Chiral Building Blocks

The secondary alcohol in Hepta-1,4-diyn-3-ol introduces a chiral center. The synthesis of enantiomerically pure propargyl alcohols is a significant area of research, as these compounds are valuable building blocks for the synthesis of natural products and pharmaceuticals.[10]

-

Asymmetric Synthesis: Developing asymmetric synthetic routes to (R)- and (S)-Hepta-1,4-diyn-3-ol would be a valuable endeavor. This could involve asymmetric reduction of the corresponding ketone or the use of chiral catalysts in the addition of an acetylide to an aldehyde.

-

Derivatization of the Chiral Center: The enantiopure forms of Hepta-1,4-diyn-3-ol could be used as chiral synthons for the synthesis of complex, biologically active molecules where stereochemistry is crucial for activity.

Experimental Protocols (Representative)

The following protocols are generalized based on established methodologies for similar substrates and should be optimized for Hepta-1,4-diyn-3-ol.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from the terminal alkyne of Hepta-1,4-diyn-3-ol.

Table 2: Reagents and Solvents for CuAAC Reaction

| Reagent/Solvent | Molar Equiv. | Purpose |

| Hepta-1,4-diyn-3-ol | 1.0 | Alkyne source |

| Organic Azide | 1.1 | Azide source |

| Sodium Ascorbate | 0.1 | Reducing agent |

| Copper(II) Sulfate Pentahydrate | 0.05 | Catalyst precursor |

| tert-Butanol | - | Solvent |

| Water | - | Solvent |

Procedure:

-

To a solution of Hepta-1,4-diyn-3-ol (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol).

-

A solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL) is added, and the reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired triazole.

Caption: Experimental workflow for the CuAAC reaction.

General Protocol for Palladium-Catalyzed [4+2] Cycloaddition

This protocol outlines the synthesis of a cyclohexadiene derivative from Hepta-1,4-diyn-3-ol and a diene.

Table 3: Reagents and Solvents for [4+2] Cycloaddition

| Reagent/Solvent | Molar Equiv. | Purpose |

| Hepta-1,4-diyn-3-ol | 1.0 | Dienophile |

| Diene | 1.5 | Diene source |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Toluene | - | Solvent |

Procedure:

-

A solution of Hepta-1,4-diyn-3-ol (1.0 mmol), the diene (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is prepared in a sealed tube under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is heated to 80-110 °C for 24-48 hours.

-

The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the cyclohexadiene product.

Conclusion and Future Outlook

Hepta-1,4-diyn-3-ol represents a largely untapped resource for synthetic and medicinal chemists. The strategic combination of its functional groups opens the door to a vast chemical space populated with novel heterocyclic systems, potential antitumor agents, and valuable chiral building blocks. The proposed research areas and experimental protocols provided in this guide are intended to serve as a catalyst for the exploration of this promising molecule. Future research should focus on the development of efficient and stereoselective synthetic methods for Hepta-1,4-diyn-3-ol and its derivatives, followed by a thorough evaluation of their biological activities. Such studies will undoubtedly contribute to the advancement of organic synthesis and the discovery of new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Hepta-1,4-diyn-3-ol | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Synthesis and biological evaluation of novel cyclic enediyne compounds related to dynemicin A as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Intricacies of Hepta-1,4-diyn-3-ol: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hepta-1,4-diyn-3-ol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Due to the limited direct experimental data on this specific compound, this document leverages established principles of alkyne and alcohol chemistry, along with data from analogous structures, to provide a robust framework for its handling and use.

Core Properties of Hepta-1,4-diyn-3-ol

| Property | Value | Source |

| Molecular Formula | C₇H₈O | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| IUPAC Name | hepta-1,4-diyn-3-ol | PubChem[1] |

| CAS Number | 1823328-49-9 | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

Stability Profile and Potential Degradation Pathways

Hepta-1,4-diyn-3-ol, containing both a terminal alkyne and a secondary propargylic alcohol functional group, is susceptible to several degradation pathways. Understanding these potential routes of decomposition is critical for maintaining the compound's integrity.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can promote polymerization and other decomposition reactions.

-

Oxygen: The presence of oxygen can lead to oxidation of the alcohol and potentially the alkyne moieties.

-

Light: Photochemical reactions can contribute to degradation.

-

pH: Basic conditions can catalyze polymerization and other reactions of the terminal alkyne.

Primary Degradation Pathways:

-

Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, forming hepta-1,4-diyn-3-one. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.

-

Polymerization: Terminal alkynes, particularly in the presence of heat, light, or catalytic impurities (especially copper or other transition metals), can undergo polymerization. Basic conditions can also promote this process[2].

-

Rearrangement: Propargylic alcohols can undergo rearrangement reactions under certain conditions, although this is less common without specific catalysts.

Caption: Potential degradation pathways for Hepta-1,4-diyn-3-ol.

Recommended Storage Conditions

Based on the stability profile of related diyne alcohols and propargylic systems, the following storage conditions are recommended to maximize the shelf-life of Hepta-1,4-diyn-3-ol:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and polymerization. Based on storage recommendations for the analogous compound Hepta-1-en-4,6-diyn-3-ol[3]. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |

| Light | Amber vial or protection from light | To prevent photochemical degradation. |

| Container | Glass vial with a tightly sealed cap | To prevent contamination and exposure to air and moisture. |

| Additives | Consider the addition of an antioxidant (e.g., a radical scavenger like hydroquinone) | To inhibit oxidation, as is common for other unsaturated alcohols[4]. |

Experimental Protocols

General Synthesis of a Diyne Alcohol (Adapted from a similar synthesis)

While a specific protocol for Hepta-1,4-diyn-3-ol is not detailed in the available literature, a general approach can be adapted from the synthesis of similar compounds, such as hepta-4,6-diyn-1-ol[5]. The synthesis would likely involve the coupling of a terminal alkyne with an appropriate electrophile. A plausible retro-synthetic analysis suggests the reaction of propargyl aldehyde with the Grignard reagent of 1-butyne.

Materials:

-

Propargyl aldehyde

-

1-Butyne

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for anhydrous reactions

Procedure:

-

Prepare the Grignard reagent by adding a solution of 1-butyne in the anhydrous solvent to a stirred suspension of magnesium turnings under an inert atmosphere.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of propargyl aldehyde in the anhydrous solvent to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Hepta-1,4-diyn-3-ol.

Proposed Workflow for Stability Assessment

A systematic approach is necessary to quantify the stability of Hepta-1,4-diyn-3-ol under various conditions. The following workflow outlines a potential experimental design.

Caption: Proposed experimental workflow for assessing the stability of Hepta-1,4-diyn-3-ol.

Conclusion

While specific stability data for Hepta-1,4-diyn-3-ol is limited, a conservative approach to its storage and handling is warranted based on the known reactivity of its functional groups. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. The proposed experimental workflow provides a clear path for generating the quantitative stability data necessary for its confident application in research and development.

References

Methodological & Application

Application Notes and Protocols for Hepta-1,4-diyn-3-ol in Organic Synthesis

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published information regarding the specific applications of Hepta-1,4-diyn-3-ol in organic synthesis. While the compound is commercially available and its basic chemical properties are known, there are no detailed experimental protocols, quantitative data, or established roles in synthetic pathways available in the public domain.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables for the use of Hepta-1,4-diyn-3-ol as requested. The creation of signaling pathway diagrams or experimental workflow visualizations is also not feasible due to the absence of relevant research.

However, based on the functional groups present in Hepta-1,4-diyn-3-ol (a secondary propargylic alcohol, a terminal alkyne, and an internal alkyne), we can infer its potential reactivity and explore its theoretical applications in organic synthesis. This section provides a general overview of the types of reactions this molecule could potentially undergo, drawing parallels from the known chemistry of related compounds.

General Reactivity and Potential Applications

Hepta-1,4-diyn-3-ol possesses three key reactive sites: the hydroxyl group, the terminal alkyne, and the internal alkyne. This combination of functional groups makes it a potentially versatile building block in organic synthesis.

1. Reactions involving the Propargylic Alcohol Moiety:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a yn-one, which is a valuable intermediate in various synthetic transformations.

-

Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds.

-

Nicholas Reaction: The hydroxyl group can be protected and the alkyne complexed with a dicobalt hexacarbonyl cluster, allowing for the stabilization of a propargylic cation which can then react with various nucleophiles.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions.

2. Reactions involving the Terminal Alkyne:

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst to form new carbon-carbon bonds.

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

-

Acetylide Formation and Nucleophilic Addition: The acidic proton of the terminal alkyne can be removed to form a metal acetylide, which can then act as a nucleophile and add to various electrophiles, such as aldehydes, ketones, and epoxides.

3. Reactions involving the Diyne System:

-

Cyclization Reactions: The 1,4-diyne system is a precursor for the synthesis of various heterocyclic compounds, such as furans, pyrroles, and thiophenes, through transition metal-catalyzed or radical-mediated cyclization reactions.

-

Enyne Metathesis: If one of the alkyne groups is partially reduced to an alkene, the resulting enyne can undergo metathesis reactions to form cyclic compounds.

Hypothetical Experimental Workflow

Below is a conceptual workflow illustrating how Hepta-1,4-diyn-3-ol could be utilized in a hypothetical synthetic sequence. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.

Caption: Hypothetical reaction sequence for Hepta-1,4-diyn-3-ol.

Conclusion for Researchers and Drug Development Professionals

While direct experimental data for Hepta-1,4-diyn-3-ol is currently unavailable, its structural features suggest it could be a valuable, yet underexplored, building block in organic synthesis. For researchers in drug development, this molecule offers the potential for the synthesis of novel heterocyclic scaffolds and complex molecular architectures through the strategic manipulation of its multiple reactive sites.

The lack of existing literature presents an opportunity for new research into the reactivity and synthetic utility of Hepta-1,4-diyn-3-ol. Future studies could focus on:

-

Systematically investigating its reactivity in fundamental organic reactions.

-

Exploring its use as a precursor for the synthesis of biologically active molecules.

-

Developing novel synthetic methodologies that leverage its unique 1,4-diyne structure.

Until such research is published, any proposed use of Hepta-1,4-diyn-3-ol in a synthetic plan should be approached with the understanding that reaction conditions would need to be developed and optimized from first principles, based on the known reactivity of similar propargylic alcohols and diynes.

Application of Hepta-1,4-diyn-3-ol in Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, drug discovery, and materials science. This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.

Hepta-1,4-diyn-3-ol is a versatile building block possessing two key functionalities: a terminal alkyne available for click chemistry and a secondary propargylic alcohol that can be used for further functionalization or can influence the solubility and reactivity of the molecule. The presence of a hydroxyl group proximal to the alkyne may also play a role in the kinetics of the CuAAC reaction through potential coordination with the copper catalyst. This document provides detailed application notes and generalized protocols for the use of Hepta-1,4-diyn-3-ol in click chemistry.

Note: The following protocols are generalized based on standard CuAAC reactions involving terminal alkynes. Due to a lack of specific published data for Hepta-1,4-diyn-3-ol, optimization of these protocols for this specific substrate is recommended.

Data Presentation

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 8 | 95 | Generic Protocol |

| 1-Phenyl-2-propyn-1-ol | Phenyl azide | CuI | THF | 12 | 88 | Generic Protocol |

| 3-Butyn-2-ol | 4-Azidobenzoic acid | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 6 | 92 | Generic Protocol |

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a standard procedure for the click reaction between Hepta-1,4-diyn-3-ol and an organic azide using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.

Materials:

-

Hepta-1,4-diyn-3-ol

-

Azide derivative (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., 1:1 mixture of tert-butanol and water)

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

Procedure:

-

To a reaction vessel, add Hepta-1,4-diyn-3-ol (1.0 eq) and the azide derivative (1.0 - 1.2 eq).

-

Dissolve the reactants in the chosen solvent system (e.g., tBuOH/H₂O, 1:1).

-

De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01 - 0.05 eq) in a small amount of water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq) in water.

-

To the de-gassed reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution while stirring under an inert atmosphere.

-

The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: CuAAC with a Pre-formed Copper(I) Catalyst

This protocol utilizes a stable Cu(I) source, which can be advantageous for reactions sensitive to the presence of reducing agents.

Materials:

-

Hepta-1,4-diyn-3-ol

-

Azide derivative

-

Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

-

Nitrogen or Argon gas supply

-

Reaction vessel

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add Hepta-1,4-diyn-3-ol (1.0 eq) and the azide derivative (1.0 - 1.2 eq).

-

Dissolve the reactants in the anhydrous solvent.

-

Add the base (e.g., DIPEA, 1.5 - 2.0 eq) to the reaction mixture.

-

Add the copper(I) salt (e.g., CuI, 0.01 - 0.05 eq) to the stirring solution.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Mandatory Visualization

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Conceptual pathway for using Hepta-1,4-diyn-3-ol as a probe in bioorthogonal chemistry.

Application Note: Hepta-1,4-diyn-3-ol as a Versatile Monomer for Functional Polytriazole Synthesis via Click Chemistry

Audience: Researchers, scientists, and drug development professionals in materials science.

Introduction:

Hepta-1,4-diyn-3-ol is a promising, though currently underutilized, monomer in materials science. Its structure, featuring two terminal alkyne groups and a secondary hydroxyl group, presents a unique combination of functionalities for polymer synthesis. The diyne structure is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of 1,2,3-triazole linkages, leading to the synthesis of polytriazoles. Polytriazoles are a class of polymers known for their good thermal and mechanical properties.[1][2] The pendant hydroxyl group on the Hepta-1,4-diyn-3-ol monomer unit provides a reactive site for post-polymerization modification, enabling the introduction of a wide range of functional groups. This application note presents a hypothetical protocol for the synthesis of a functionalized polytriazole using Hepta-1,4-diyn-3-ol as a key monomer.

Hypothetical Application: Synthesis of a Functional Polytriazole

This protocol outlines the synthesis of a linear polytriazole through the CuAAC polymerization of Hepta-1,4-diyn-3-ol with a diazide comonomer, for instance, 1,4-diazidobutane. The resulting polymer possesses pendant hydroxyl groups that can be further functionalized for various applications, such as drug delivery, specialty coatings, or as a scaffold for catalysts.

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for the polymerization of Hepta-1,4-diyn-3-ol with a diazide monomer.

References

Application Notes and Protocols for the Polymerization of Hepta-1,4-diyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepta-1,4-diyn-3-ol is a functionalized diyne monomer possessing both reactive alkyne groups and a hydroxyl functionality. The resulting polymer, poly(hepta-1,4-diyn-3-ol), is of significant interest due to its potential for post-polymerization modification via the pendant hydroxyl groups and the conjugated backbone. This opens avenues for the development of novel materials with tailored properties for applications in drug delivery, biomaterials, and advanced functional polymers. This document provides an overview of potential polymerization strategies, detailed experimental protocols based on analogous systems, and prospective applications for the resulting polymers. As there is limited direct literature on the polymerization of this specific monomer, the following protocols are proposed based on established methods for similar functionalized diynes.

Potential Applications in Drug Development and Materials Science

The unique structure of poly(hepta-1,4-diyn-3-ol) suggests a range of potential applications:

-

Drug Delivery: The pendant hydroxyl groups can be functionalized with targeting ligands, therapeutic agents, or solubility-enhancing moieties. The conjugated backbone may also allow for controlled release mechanisms triggered by external stimuli.

-

Biomaterials: The hydrophilic nature imparted by the hydroxyl groups could enhance biocompatibility. Crosslinking of the polymer chains could lead to the formation of hydrogels suitable for tissue engineering scaffolds or wound dressings.[1][2][3]

-

Functional Coatings: The polymer's adhesive properties, stemming from the hydroxyl groups, could make it a candidate for biocompatible coatings on medical devices to improve their integration with biological tissues.

-

Sensors: The conjugated backbone of polydiyne structures can exhibit interesting optical and electronic properties, which could be harnessed for the development of chemical or biological sensors.[4]

Proposed Polymerization Methodologies

Several polymerization techniques can be envisaged for Hepta-1,4-diyn-3-ol. The choice of method will significantly influence the polymer's microstructure, molecular weight, and properties.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on rhodium and palladium, are well-known for their ability to polymerize terminal alkynes with high efficiency and tolerance to functional groups.[5] A rhodium-based catalyst, for instance, could initiate a chain-growth polymerization, potentially leading to polymers with controlled molecular weights and narrow polydispersity.

Oxidative Coupling Polymerization (Glaser-Hay Type)

The Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes, is a viable method for the step-growth polymerization of diynes.[6][7][8] This approach typically employs a copper or nickel catalyst in the presence of an oxidant. The resulting polymer would likely have a polydisperse molecular weight distribution.

Experimental Protocols

Note: These protocols are proposed based on literature for structurally similar monomers and may require optimization for Hepta-1,4-diyn-3-ol.

Protocol 1: Rhodium-Catalyzed Polymerization of Hepta-1,4-diyn-3-ol

This protocol describes a proposed method for the chain-growth polymerization of Hepta-1,4-diyn-3-ol using a rhodium-based catalyst.

Materials:

-

Hepta-1,4-diyn-3-ol (monomer)

-

[Rh(nbd)Cl]₂ (catalyst precursor)

-

Triethylamine (co-catalyst/activator)

-

Anhydrous, degassed toluene (solvent)

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon atmosphere

Procedure:

-

Monomer and Solvent Preparation: Dry Hepta-1,4-diyn-3-ol over molecular sieves. Purge anhydrous toluene with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Hepta-1,4-diyn-3-ol (e.g., 1.0 g, 9.25 mmol) in anhydrous, degassed toluene (10 mL).

-

Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (e.g., 21.4 mg, 0.046 mmol, assuming a monomer-to-rhodium ratio of 100:1) in toluene (2 mL) and add triethylamine (e.g., 0.13 mL, 0.925 mmol). Stir for 15 minutes at room temperature.

-

Polymerization: Transfer the catalyst solution to the monomer solution via cannula. Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

-

Polymer Isolation: After the reaction period, precipitate the polymer by pouring the reaction mixture into a large excess of methanol (e.g., 200 mL).

-